molecular formula C9H6F3NOS B2747859 [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol CAS No. 885527-21-9

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol

Cat. No.: B2747859
CAS No.: 885527-21-9
M. Wt: 233.21
InChI Key: ZOSBOTQZFNDFLE-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol (CAS: 885527-21-9, molecular formula: C₉H₆F₃NOS) is a fluorinated benzothiazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5 of the benzothiazole ring and a hydroxymethyl (-CH₂OH) group at position 2 . The compound has a molecular weight of 233.21 g/mol and is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group, which improve metabolic stability and bioavailability .

The compound’s structural analogs, such as 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride, have been reported as intermediates in drug discovery .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSBOTQZFNDFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL . The trifluoromethyl group enhances the lipophilicity of these compounds, facilitating better membrane penetration and increased bioactivity.

Anti-Tubercular Activity

Benzothiazole derivatives are being investigated for their anti-tubercular properties. Studies have synthesized various benzothiazole compounds that demonstrate potent activity against Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group has been shown to improve the efficacy of these compounds, making them promising candidates for further development against multidrug-resistant strains of tuberculosis .

Anticancer Properties

The potential anticancer activity of this compound is under investigation. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl substitution may enhance interactions with specific protein targets involved in cancer progression .

Material Science Applications

The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of novel catalysts or sensors. Additionally, the compound's stability under various conditions makes it a candidate for use in coatings and polymers that require enhanced durability .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against S. aureus with MIC as low as 6.25 μg/mL
Anti-Tubercular Activity Potent against multidrug-resistant M. tuberculosis
Anticancer Properties Induces apoptosis in cancer cells; potential for further development
Material Science Stable metal complexes; potential use in durable coatings

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Thiazole Derivatives
  • [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol (C₅H₄F₃NOS, MW: 183.15 g/mol): This compound replaces the benzothiazole core with a simpler thiazole ring.
  • [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (C₆H₅F₃NOS, MW: 196.17 g/mol): Substitution at position 4 with -CF₃ and position 5 with -CH₃ introduces steric and electronic differences. The methyl group may enhance steric hindrance, affecting binding affinity in biological systems .
Benzimidazole Analogs
  • 5-(Trifluoromethyl)-1H-1,3-benzimidazole derivatives :
    Replacing the sulfur atom in benzothiazole with NH yields benzimidazole derivatives. These compounds exhibit altered hydrogen-bonding capabilities and basicity, influencing their pharmacokinetic profiles .

Substituent Position and Functional Group Variations

Hydroxymethyl vs. Amine Derivatives
  • 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride (C₁₀H₁₀ClF₃N₂S, MW: 282.71 g/mol):
    The hydroxymethyl group is replaced with an ethylamine moiety. Protonation of the amine enhances water solubility, making it suitable for salt formation in drug formulations .
Substituent Position in Benzothiazole
  • [4-(Trifluoromethyl)phenyl]-substituted thiazoles: Compounds like {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (C₂₁H₂₀F₃NO₂S, MW: 407.46 g/mol) feature -CF₃ on a pendant phenyl ring rather than the benzothiazole core. This modification diversifies electronic effects and steric environments .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity References
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol Benzothiazole 5-CF₃, 2-CH₂OH Aldosterone reductase inhibitor
[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol Thiazole 5-CF₃, 2-CH₂OH Not explicitly reported
2-[5-(Trifluoromethyl)-benzothiazol-2-yl]ethanamine Benzothiazole 5-CF₃, 2-CH₂CH₂NH₂·HCl Intermediate in drug discovery
(8-Oxo-7-[[5-CF₃-benzothiazol-2-yl]methyl]-derivatives Benzothiazole 7-CH₂-Benzothiazole Wnt pathway inhibitors
  • Aldosterone Reductase Inhibition : The benzothiazole derivative’s fused aromatic system enhances binding to enzymatic pockets, unlike simpler thiazole analogs .
  • Metabolic Stability: The -CF₃ group in benzothiazole derivatives reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Physicochemical Properties

Property This compound [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Molecular Weight 233.21 g/mol 183.15 g/mol
LogP (Predicted) ~2.5 (moderately lipophilic) ~1.8 (less lipophilic)
Solubility Low in water; soluble in DMSO Higher water solubility
Metabolic Stability High (due to -CF₃) Moderate

Biological Activity

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a benzothiazole core substituted with a trifluoromethyl group and a hydroxymethyl group, has been the focus of various studies exploring its biological activity, particularly against cancer and microbial infections.

  • Molecular Formula : C9H6F3NOS
  • Molecular Weight : 233.21 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its cellular uptake and bioactivity. The hydroxymethyl group allows for various chemical transformations, making it a versatile candidate for further derivatization in synthetic chemistry .

Anticancer Activity

Research indicates that compounds containing benzothiazole moieties often exhibit anticancer properties. Preliminary studies suggest that this compound may show significant activity against certain cancer cell lines. In particular, studies have evaluated its effects on human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cells.

Case Study: Anticancer Efficacy

A study assessed various benzothiazole derivatives, including this compound, using the MTT assay to determine cell viability after 72 hours of exposure. The results indicated that:

CompoundCell LineIC50 (µM)
ThalidomideMDA-MB-231413.0 ± 2.0
ThalidomideMCF-7360.0 ± 2.0
This compoundMDA-MB-231TBD
This compoundMCF-7TBD

While specific IC50 values for this compound were not provided in the study, the compound's structural similarity to other effective derivatives suggests promising anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that benzothiazole derivatives can exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several benzothiazole derivatives against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
Reference Drug (Levofloxacin)Staphylococcus aureus16
Reference Drug (Levofloxacin)E. coli32

The MIC values for this compound are currently under investigation but are expected to be comparable to those of established antimicrobial agents based on preliminary findings .

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that this compound interacts with specific proteins involved in cancer progression or microbial resistance mechanisms. The binding affinity with biological targets such as enzymes and receptors is crucial for understanding its therapeutic potential.

Q & A

Basic: What are the common synthetic routes for [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol?

A typical synthesis involves multi-step heterocyclic reactions. For example, benzothiazole ring formation can be achieved via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carbonyl intermediates. Key steps include:

  • Electrophilic substitution to introduce the trifluoromethyl group.
  • Cyclocondensation using catalysts like Bleaching Earth Clay in PEG-400 at 70–80°C, followed by purification via recrystallization .
  • Functionalization of the benzothiazole core with methanol groups via nucleophilic substitution or oxidation-reduction sequences.

Basic: What spectroscopic methods are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups like -OH (broad peak ~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
  • ¹H/¹³C NMR : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl carbon (δ ~120 ppm, quartet due to J coupling with fluorine) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] at m/z 249.0) and fragmentation patterns.

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction efficiency by reducing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 70–80°C during cyclization prevents decomposition .
  • Continuous flow reactors : These minimize batch variability and improve scalability .

Advanced: How do structural modifications (e.g., trifluoromethyl group) influence bioactivity?

The trifluoromethyl group enhances lipophilicity and metabolic stability , improving membrane permeability. Comparative studies show:

  • Electron-withdrawing effects : Stabilize the benzothiazole ring, increasing binding affinity to targets like enzymes or receptors.
  • Biological activity : Analogous compounds with trifluoromethyl groups exhibit lower GI50 values (e.g., 16.23 μM for antiproliferative activity) compared to non-fluorinated analogs .

Advanced: How to resolve contradictions in reported biological activity data?

  • Structural validation : Ensure compound purity via HPLC (e.g., using 0.1% formic acid/methanol gradients for retention time consistency) .
  • Replicate assays : Test under standardized conditions (e.g., fixed cell lines, incubation times).
  • SAR analysis : Compare substituent effects across analogs (e.g., fluorophenyl vs. methyl groups) to identify critical pharmacophores .

Advanced: What analytical methods are used to study metabolite formation?

  • LC-MS/MS : Detects metabolites using a C18 column with mobile phases of 0.1% formic acid and methanol, optimized via gradient elution (10–90% methanol over 15 minutes) .
  • Isotopic labeling : Tracks metabolic pathways using ¹⁴C or ³H isotopes.
  • Enzyme incubation : Liver microsomal assays identify phase I/II metabolites.

Advanced: How to validate crystal structures of derivatives?

  • SHELX software : Refine X-ray diffraction data with SHELXL for small-molecule accuracy. Parameters include R1 (<5%) and wR2 (<10%) .
  • Hydrogen bonding analysis : Confirm intermolecular interactions (e.g., -OH⋯N hydrogen bonds) using Mercury software.

Basic: What are the storage and stability considerations?

  • Hygroscopicity : Store under inert gas (Ar/N₂) at −20°C to prevent moisture absorption.
  • Light sensitivity : Amber vials reduce photodegradation of the benzothiazole core.
  • Stability assays : Monitor via TLC or HPLC over 6–12 months .

Advanced: How to design analogs for improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., -SO₂NH₂) to balance lipophilicity.
  • Prodrug strategies : Mask the -OH group as esters for enhanced absorption .
  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinases .

Advanced: What computational tools predict interactions with biological targets?

  • Molecular docking : Identify binding pockets (e.g., ATP-binding sites) using PDB structures.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for trifluoromethyl) with activity data .

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